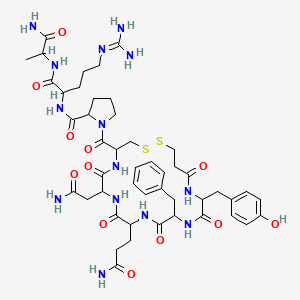
Ddalaavp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ddalaavp” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about its structure and properties are not widely available, it is known to be involved in several advanced research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ddalaavp typically involves a series of complex organic reactions. The exact synthetic route can vary, but it generally includes steps such as:
Initial Formation: The initial formation of the core structure of this compound often involves a multi-step organic synthesis process, including condensation reactions and cyclization.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.
Final Modifications: The final steps may include specific modifications to the functional groups to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process would include:
Raw Material Preparation: Sourcing and preparing the raw materials required for the synthesis.
Reaction Control: Monitoring and controlling the reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ddalaavp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can lead to the formation of reduced derivatives with fewer oxygen atoms.
Substitution: Results in the replacement of specific functional groups with new ones, altering the compound’s properties.
科学的研究の応用
Ddalaavp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which Ddalaavp exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways involved in cellular processes such as signal transduction or metabolism.
特性
CAS番号 |
78338-40-6 |
|---|---|
分子式 |
C47H66N14O12S2 |
分子量 |
1083.2 g/mol |
IUPAC名 |
1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H66N14O12S2/c1-25(39(50)66)54-40(67)29(9-5-18-53-47(51)52)57-45(72)35-10-6-19-61(35)46(73)34-24-75-74-20-17-38(65)55-31(22-27-11-13-28(62)14-12-27)42(69)58-32(21-26-7-3-2-4-8-26)43(70)56-30(15-16-36(48)63)41(68)59-33(23-37(49)64)44(71)60-34/h2-4,7-8,11-14,25,29-35,62H,5-6,9-10,15-24H2,1H3,(H2,48,63)(H2,49,64)(H2,50,66)(H,54,67)(H,55,65)(H,56,70)(H,57,72)(H,58,69)(H,59,68)(H,60,71)(H4,51,52,53) |
InChIキー |
ZSQRCQGFSCQHFK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


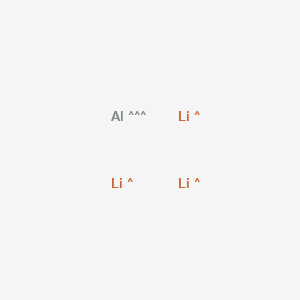
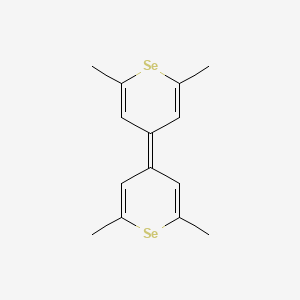


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
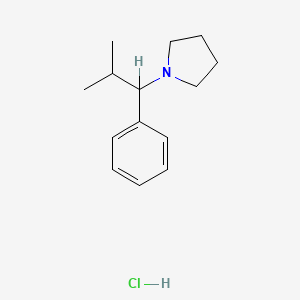
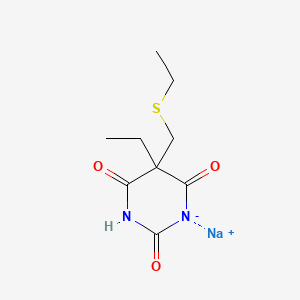

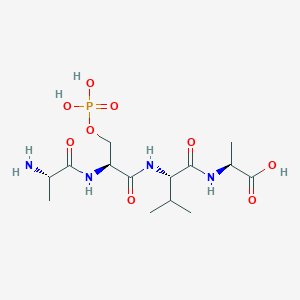
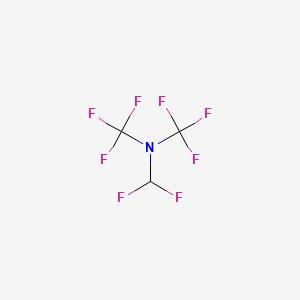
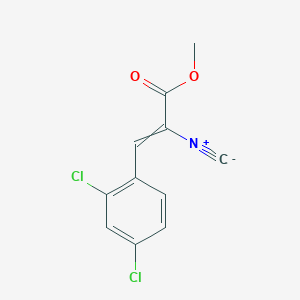
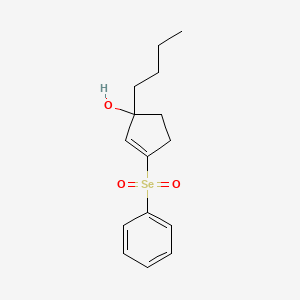
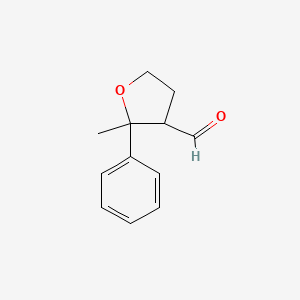
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
